molecular formula C8H11Cl2FN2 B6216134 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride CAS No. 2742652-43-1

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B6216134
CAS No.: 2742652-43-1
M. Wt: 225.09 g/mol
InChI Key: FSXMJHVWSDSQOT-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a 3-fluoroazetidine group . The azetidine ring is a valuable saturated heterocycle that can impart favorable properties to a molecule, and the introduction of a fluorine atom is a common strategy in drug design to modulate electronic properties, metabolic stability, and bioavailability . The pyridine moiety is a common feature in numerous FDA-approved therapeutics and is extensively utilized in the synthesis of bioactive molecules due to its influence on solubility and its ability to act as a pharmacophore . Compounds bearing the azetidine-pyridine structure are of significant interest in the development of novel pharmaceutical agents, particularly as building blocks for more complex molecules. This product is supplied as the dihydrochloride salt to enhance stability and solubility. It is strictly intended for research use in laboratory settings. This compound is not intended for human, veterinary, or diagnostic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

2742652-43-1

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

2-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-8(5-10-6-8)7-3-1-2-4-11-7;;/h1-4,10H,5-6H2;2*1H

InChI Key

FSXMJHVWSDSQOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=N2)F.Cl.Cl

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar Studies Centered on the 2 3 Fluoroazetidin 3 Yl Pyridine Scaffold

Impact of Azetidine (B1206935) Ring Substitutions on Biological Interactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, plays a pivotal role in the biological activity of this scaffold. researchgate.netrsc.org Its strained nature and three-dimensional structure provide a unique platform for substitution, which can significantly modulate a compound's properties.

Positional Isomerism of the Fluoro Group

The introduction of a fluorine atom to the azetidine ring can have profound effects on the molecule's physicochemical properties, such as basicity and conformational preference. While direct comparative studies on the positional isomerism of the fluoro group on the 2-(azetidin-3-yl)pyridine (B3029527) scaffold are not extensively detailed in the reviewed literature, general principles of medicinal chemistry suggest that the location of the fluorine atom would be critical. For instance, a fluorine atom at the 3-position, as in the title compound, influences the electronic environment of the azetidine nitrogen and can affect the ring's puckering. This, in turn, can alter the orientation of the pyridine (B92270) ring and impact binding affinity to the target receptor. The stereoselective incorporation of fluorine can lead to significant changes in a molecule's physical and chemical properties. researchgate.net

Functional Group Tolerance within the Azetidine Moiety

The tolerance for various functional groups on the azetidine ring is a key aspect of SAR studies. The ability to introduce diverse substituents allows for the fine-tuning of properties such as solubility, metabolic stability, and target affinity. Research indicates that the azetidine scaffold can accommodate a range of functional groups. frontiersin.org For instance, N-alkylation of the azetidine nitrogen is a common modification. The size and nature of the alkyl group can influence selectivity for different receptor subtypes. Furthermore, the introduction of other small polar or nonpolar groups at other positions on the ring could modulate the compound's interaction with the binding pocket of a receptor. The development of synthetic methods that allow for the creation of densely functionalized azetidines is crucial for exploring this aspect of the SAR. rsc.org

Stereochemical Influences on Molecular Recognition

The substitution of the azetidine ring, particularly at the 3-position with a fluorine atom, introduces a chiral center. The stereochemistry at this center can have a dramatic effect on molecular recognition and biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For ligands targeting receptors like nAChRs, the precise three-dimensional arrangement of atoms is critical for optimal binding. The different spatial orientation of the fluoro group in the (R)- and (S)-enantiomers would lead to distinct interactions with the amino acid residues in the receptor's binding site. nih.gov For example, in related azetidine-containing compounds, the stereochemistry has been shown to be a determining factor for biological activity.

Pyridine Moiety Derivatization and SAR Probes

The pyridine ring serves as a crucial pharmacophoric element, often involved in key hydrogen bonding or π-stacking interactions with the biological target. Derivatization of this moiety is a common strategy to probe the SAR and optimize ligand-receptor interactions.

Substitution Patterns on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring can significantly alter the affinity and efficacy of the ligand. nih.gov Studies on related pyridine-containing compounds have shown that the position, size, and nature of the substituent are critical. nih.govresearchgate.net For example, the introduction of halogen atoms, such as fluorine, chlorine, or bromine, at different positions on the pyridine ring can modulate the compound's binding affinity for nAChRs. nih.govnih.gov In a series of 3-(2(S)-azetidinylmethoxy)pyridines, halogen substituents at the 2-, 5-, or 6-position of the pyridine ring were explored. While 2-fluoro substitution was well-tolerated, bulkier halogens like chloro, bromo, and iodo at the 2-position led to a substantial decrease in affinity. nih.gov This suggests a steric constraint in the binding pocket around this position. Conversely, substitutions at the 5- and 6-positions were generally favorable for high affinity. nih.gov

Table 1: Impact of Pyridine Ring Halogenation on nAChR Affinity

Compound Pyridine Substitution Ki (pM) for nAChR
Analogue 1 2-Fluoro Subnanomolar
Analogue 2 2-Chloro Lower Affinity
Analogue 3 2-Bromo Lower Affinity
Analogue 4 2-Iodo Lower Affinity
Analogue 5 5-Halo 11 - 210

Data extrapolated from studies on 3-(2(S)-azetidinylmethoxy)pyridine analogues. nih.gov

Bioisosteric Replacements of the Pyridine Ring System

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of the 2-(3-fluoroazetidin-3-yl)pyridine scaffold, replacing the pyridine ring with other heterocyclic systems can lead to novel compounds with potentially improved profiles. Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles like pyrimidines, pyridazines, and pyrazines. Non-aromatic or alternative aromatic systems can also be considered. For example, benzonitrile (B105546) has been explored as a bioisosteric replacement for pyridine, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.netresearchgate.net The choice of the bioisostere depends on the specific interactions the pyridine ring makes with the target. For instance, if the pyridine nitrogen acts as a hydrogen bond acceptor, a bioisostere that preserves this capability would be desirable. researchgate.net Other potential replacements could include thiophenes or even non-aromatic bicyclic systems designed to mimic the vectoral properties of the pyridine ring. chemrxiv.org

Table 2: Potential Bioisosteric Replacements for the Pyridine Ring

Original Moiety Potential Bioisostere Rationale
Pyridine Pyrimidine Similar size and hydrogen bonding capacity
Pyridine Pyridazine Altered nitrogen positioning and dipole moment
Pyridine Benzonitrile Mimics hydrogen bond acceptor property researchgate.netresearchgate.net
Pyridine Thiophene Different electronic and steric profile

Linker Chemistry and Scaffold Adaptability

Strategies for Connecting the Azetidine and Pyridine Rings

The direct linkage between the azetidine and pyridine rings in the 2-(3-fluoroazetidin-3-yl)pyridine scaffold is typically achieved through carbon-carbon or carbon-nitrogen bond-forming reactions. Common synthetic strategies involve the coupling of a pre-functionalized azetidine with a suitable pyridine derivative.

One prevalent approach involves the use of organometallic cross-coupling reactions. For instance, a protected 3-halo-3-fluoroazetidine can be coupled with a pyridine-2-boronic acid or a pyridine-2-organozinc reagent under palladium or nickel catalysis. Conversely, a 2-halopyridine can be reacted with an azetidin-3-ylboronic acid derivative. These methods offer a versatile and efficient means to construct the core scaffold.

Alternative strategies include nucleophilic aromatic substitution (SNAr) reactions, where a suitably activated halopyridine reacts with a 3-amino-3-fluoroazetidine derivative. The choice of synthetic route often depends on the availability of starting materials, the desired substitution patterns on either ring, and the compatibility of functional groups.

The following table summarizes some common coupling strategies:

Coupling StrategyAzetidine ReactantPyridine ReactantCatalyst/Reagent
Suzuki Coupling3-Fluoro-3-(dihydroxyboryl)azetidine2-HalopyridinePalladium Catalyst
Negishi Coupling3-Fluoro-3-haloazetidine2-(Organozinc)pyridinePalladium Catalyst
Stille Coupling3-Fluoro-3-(tributylstannyl)azetidine2-HalopyridinePalladium Catalyst
Nucleophilic Aromatic Substitution3-Amino-3-fluoroazetidine2-Halopyridine (activated)Base

Influence of Linker Length and Flexibility on Molecular Conformation

While the core 2-(3-fluoroazetidin-3-yl)pyridine scaffold features a direct linkage, SAR studies often explore the introduction of short, flexible, or rigid linkers to optimize biological activity. The length and flexibility of the linker profoundly impact the molecule's ability to adopt a bioactive conformation.

A direct bond between the azetidine and pyridine rings creates a relatively rigid structure with limited rotational freedom. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein. However, it also restricts the molecule's ability to adapt to different binding pocket geometries.

Introducing a short linker, such as a methylene (B1212753) (-CH2-) or an ether (-O-) group, can increase the degrees of freedom, allowing the azetidine and pyridine rings to orient themselves more favorably within a binding site. However, excessive flexibility can be detrimental, leading to a loss of potency due to the entropic cost of "freezing" the molecule in a specific conformation upon binding.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of novel compounds and guiding the design of more potent and selective molecules. For the 2-(3-fluoroazetidin-3-yl)pyridine scaffold, molecular modeling, docking studies, and the prediction of physicochemical properties are routinely employed to rationalize experimental findings and to prioritize the synthesis of new analogs.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in visualizing the potential binding modes of 2-(3-fluoroazetidin-3-yl)pyridine derivatives within the active site of a target protein. These techniques allow researchers to predict key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity.

For example, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a known target for some azetidinylpyridine derivatives, docking studies can reveal how the pyridine nitrogen acts as a hydrogen bond acceptor and how the fluoroazetidine moiety fits into a specific sub-pocket of the receptor. The fluorine atom can engage in favorable orthogonal interactions or modulate the local electronic environment to enhance binding.

These in silico models help to explain why certain substitutions on the pyridine or azetidine rings lead to increased or decreased activity. For instance, a bulky substituent at a particular position might cause a steric clash with the protein, while a hydrogen-bonding group at another position could form a crucial interaction with a key amino acid residue.

Prediction of Physicochemical Properties (e.g., TPSA, log D) for SAR Guidance

Log D , the distribution coefficient at a specific pH (typically 7.4), is a measure of a compound's lipophilicity. Lipophilicity is a key parameter that influences solubility, permeability, and plasma protein binding. In silico prediction of log D helps in maintaining this property within an optimal range for drug-like molecules. The introduction of the fluorine atom in the 2-(3-fluoroazetidin-3-yl)pyridine scaffold generally increases lipophilicity compared to its non-fluorinated counterpart.

The following table provides a hypothetical example of calculated physicochemical properties for a series of analogs, illustrating how these predictions can guide SAR studies:

CompoundModificationCalculated TPSA (Ų)Calculated log D (pH 7.4)Predicted Oral Bioavailability
1 Parent Scaffold45.51.8Good
2 Addition of -OH to Pyridine65.71.5Moderate
3 Addition of -Cl to Pyridine45.52.5Good
4 N-methylation of Azetidine42.32.1Good

By analyzing such data, medicinal chemists can make informed decisions about which analogs to synthesize, prioritizing those with a predicted balance of potency and favorable drug-like properties. This iterative process of design, synthesis, and testing, guided by computational predictions, accelerates the optimization of lead compounds based on the 2-(3-fluoroazetidin-3-yl)pyridine scaffold.

Molecular Interactions and Mechanistic Studies of 2 3 Fluoroazetidin 3 Yl Pyridine Dihydrochloride Analogs

In Vitro Pharmacological Profiling Strategies

The initial characterization of novel chemical entities, such as analogs of 2-(3-fluoroazetidin-3-yl)pyridine, relies on a systematic series of in vitro assays. These strategies are designed to determine the compounds' affinity for specific biological targets and to assess their functional activity in a cellular context.

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. For azetidinyl-pyridine analogs, these assays have been critical in identifying interactions with targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, studies on 3-(2(S)-azetidinylmethoxy)pyridine analogs revealed that modifications to the pyridine (B92270) ring, such as halogenation, significantly influence binding affinity. Analogs with substituents at the 5 or 6 position of the pyridine ring, as well as the 2-fluoro analogue, have demonstrated subnanomolar affinity for nAChRs in rat brain membranes. acs.org Similarly, analogs of Sazetidine-A, which features an azetidinylmethoxy-pyridine core, show high potency and selectivity for the α4β2-nAChR subtype. nih.gov

Enzyme inhibition studies are equally important for compounds targeting enzymatic pathways. Analogs containing pyridine scaffolds have been evaluated as inhibitors of various enzymes, including histone deacetylases (HDACs) and phosphodiesterase 4B (PDE4B). Highly substituted pyridine-hydroxamic acid derivatives have been analyzed for their ability to inhibit HDAC isoforms, which are key epigenetic regulators. nih.gov In the context of inflammatory diseases, pyrazolopyridine derivatives have been identified as potent inhibitors of PDE4B, an enzyme that regulates cyclic adenosine (B11128) monophosphate (cAMP) levels. lookchem.com The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), as shown in the table below for representative pyridine-based analogs.

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
Pyridine-Hydroxamic Acid Derivative (15j)HDACsPotent antiproliferative activity at 10 µM nih.gov
Pyrrolo[2,3-b]pyridine Derivative (B3)HDAC15.2 nM nih.gov
Pyrrolo[2,3-b]pyridine Derivative (B3)HDAC64.4 nM nih.gov
Thiopyrano[3,2-d]pyrimidine Derivative (54)PDE4B3.0 nM nih.gov

To confirm that a compound interacts with its intended target within a living cell and exerts a biological effect, a variety of cell-based assays are employed.

BCL6: For inhibitors targeting the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor in lymphomas, cell-based assays are used to confirm the disruption of the BCL6-corepressor protein-protein interaction (PPI). nih.gov The functional consequences of this disruption are measured through assays that detect the reactivation of BCL6 target genes. nih.gov Furthermore, cell viability assays in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines are used to demonstrate the specific cytotoxic effects of the inhibitors. nih.gov

HDAC: Target engagement for HDAC inhibitors in cells is often verified by Western blot analysis. This technique measures the acetylation levels of HDAC substrates, such as histone H3 and α-tubulin. nih.gov An increase in acetylation following treatment with a compound indicates successful inhibition of HDAC activity within the cell. Antiproliferative assays in cancer cell lines (e.g., BT-474, MDA-MB-231, PC3) are used to assess the functional outcome of HDAC inhibition. nih.gov

Tubulin Polymerization: The mechanism of action for compounds targeting tubulin is investigated through both cell-free and cell-based assays. In cell-free assays, purified tubulin is exposed to the compound, and polymerization is monitored by measuring absorbance. nih.gov In cell-based approaches, immunofluorescence microscopy is used to visualize the microtubule network. nih.govmdpi.com Inhibitors of tubulin polymerization cause fragmentation of microtubules and an increase in soluble cytoplasmic tubulin, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Glycine (B1666218) Receptors: Cell-based functional assays for glycine receptors, which are ligand-gated chloride channels, typically involve electrophysiological techniques to measure changes in ion flow upon receptor activation. These assays can distinguish between agonists, which activate the receptor, and antagonists, which block activation. nih.gov The binding sites for agonists and antagonists on the receptor are distinct, allowing for specific pharmacological profiling. nih.gov

PDE4B: For PDE4B inhibitors, cellular activity is often assessed by measuring their ability to suppress the production of inflammatory mediators in immune cells. For example, compounds are tested for their capacity to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production from human peripheral blood mononuclear cells (PBMCs). lookchem.com

CB2: The functional activity of analogs at the cannabinoid receptor type 2 (CB2) is determined in cell lines engineered to express the receptor. Agonist activity is typically measured by quantifying changes in intracellular cAMP levels following compound administration. nih.govmdpi.com A decrease in cAMP levels is indicative of receptor activation. The potency of CB2 agonists is expressed as the half-maximal effective concentration (EC50).

Compound ClassTarget ReceptorFunctional Activity (EC50)Reference
N-aryl-2-pyridone-3-carboxamide (8d)CB2112 nM nih.govmdpi.com
1,8-naphthyridin-2(1H)-on-3-carboxamideCB2Potent agonist activity mdpi.com

Exploration of Biological Targets and Pathways

Beyond initial profiling, deeper studies are conducted to understand the precise molecular interactions and the resulting impact on biological pathways.

Understanding how a ligand binds to its protein target at the atomic level is crucial for structure-based drug design. For BCL6 inhibitors, the target is the lateral groove of the BTB domain, which is the site of corepressor recruitment. nih.gov X-ray crystallography has been used to reveal the binding mode of peptide inhibitors, showing how their main chain structure mimics that of natural corepressors while side chains form enhanced interactions, leading to high affinity. nih.gov Some small-molecule inhibitors have been designed to bind irreversibly to specific residues, such as Cys53, located in a cavity on the BTB domain dimer. nih.gov

Molecular docking studies are also widely used to predict the binding poses of ligands. For pyridine-based HDAC inhibitors, docking analyses have shown key interactions with the zinc atom in the active site and hydrophobic interactions with residues at the rim of the catalytic tunnel. nih.gov Similarly, for CB2 receptor agonists, docking models help to understand how different substituents on the pyridine ring can satisfy the orthosteric pocket and induce an agonist response. nih.govmdpi.com

Elucidating the molecular mechanism of action explains how the binding of a compound to its target translates into a physiological effect.

Tubulin Disruption: Analogs that inhibit tubulin polymerization act as antimitotic agents. By disrupting the microtubule dynamics essential for the formation of the mitotic spindle, these compounds prevent cells from successfully completing cell division, ultimately triggering apoptosis. nih.govnih.gov This mechanism is a cornerstone of many successful chemotherapeutic agents. mdpi.com

Receptor Agonism/Antagonism: For G protein-coupled receptors like CB2, agonist binding initiates a conformational change that triggers downstream signaling cascades, such as the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. nih.govmdpi.com For ligand-gated ion channels like nAChRs, the mechanism involves either facilitating (agonism) or blocking (antagonism) the influx of ions in response to the endogenous ligand, acetylcholine. nih.gov Some azetidinyl-pyridine analogs act as partial agonists at nAChRs, producing a limited response while also blocking the binding of full agonists. nih.gov

Enzyme Inhibition: The mechanism for HDAC inhibitors involves the direct blockade of the enzyme's active site. This prevents the removal of acetyl groups from histones and other proteins. The resulting hyperacetylation alters chromatin structure and gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of protein-ligand interactions. These methods are essential for confirming direct binding and for the detailed characterization of high-affinity inhibitors.

Surface Plasmon Resonance (SPR) is a powerful technique used to measure the binding affinity and kinetics of interactions in real-time. For example, SPR analysis was used to determine the dissociation constant (KD) of a novel peptide inhibitor for the BCL6 BTB domain, revealing an exceptionally high affinity with a KD value of 0.57 nM. nih.gov

X-ray crystallography, in addition to identifying binding poses, is a definitive biophysical method for confirming direct interaction. The successful co-crystallization of a ligand with its target protein, as has been achieved for inhibitors of BCL6 and PDE4, provides unambiguous evidence of binding and detailed atomic-level information about the interaction. nih.govlbl.gov This structural information is invaluable for rationally designing second-generation compounds with improved potency and selectivity.

Thermal Stabilization Studies (e.g., Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF) is a powerful technique utilized to assess the thermal stability of a target protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction.

Despite a comprehensive review of scientific literature, specific experimental data from thermal stabilization studies, such as Differential Scanning Fluorimetry (DSF), for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (B599025) or its close analogs are not publicly available. Therefore, no data tables or detailed research findings on the thermal stabilization effects of this specific compound can be presented.

Binding Kinetics and Thermodynamics (in vitro)

The in vitro binding kinetics (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy) of a ligand-protein interaction provide a detailed understanding of the binding mechanism. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for these studies.

A thorough search of published scientific research reveals a lack of specific data regarding the in vitro binding kinetics and thermodynamics of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride with its biological targets. Consequently, it is not possible to provide data tables or a detailed analysis of the binding kinetics and thermodynamic profile for this compound.

Role As a Chemical Probe and Scaffold in Early Drug Discovery Phases

Lead Generation and Optimization Principles

The journey from an initial screening "hit" to a viable "lead" compound is a cornerstone of drug discovery, involving systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The 2-(3-fluoroazetidin-3-yl)pyridine scaffold is well-suited for this iterative process.

The 2-(3-fluoroazetidin-3-yl)pyridine structure serves as a privileged scaffold. mdpi.com The pyridine (B92270) ring is a common feature in many FDA-approved drugs, known for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. researchgate.netmdpi.com The azetidine (B1206935) ring, a four-membered heterocycle, is an attractive design element in medicinal chemistry due to its small, polar nature which can positively influence physicochemical properties like solubility. nih.gov The introduction of a fluorine atom onto the azetidine ring offers further advantages; it can modulate the basicity (pKa) of the azetidine nitrogen, create favorable protein-ligand interactions, and block metabolic pathways, thereby improving the compound's stability and pharmacokinetic profile. google.com

The validation of such a scaffold involves synthesizing initial analogs to establish a Structure-Activity Relationship (SAR). For the 2-(3-fluoroazetidin-3-yl)pyridine core, modifications would typically explore different substitution patterns on the pyridine ring and derivatization of the azetidine nitrogen. This process confirms that the scaffold is not a "false positive" and provides a clear path for optimization. nih.gov

Table 1: Illustrative Hit-to-Lead Progression for a Hypothetical Kinase Inhibitor Series Based on a Pyridine Scaffold This table presents hypothetical data to illustrate the principles of H2L optimization.

CompoundModificationTarget Inhibition (IC₅₀, nM)Rationale for Modification
Hit Compound (Scaffold)2-(Azetidin-3-yl)pyridine (B3029527)>10,000Initial screening hit with weak activity.
Analog 1Addition of 3-fluoro group to azetidine1,500Improve metabolic stability and binding affinity through fluorine interactions.
Analog 2Addition of chloro-group to pyridine ring350Explore hydrophobic pocket in the target's active site. scienceopen.com
Lead CompoundDerivatization of azetidine nitrogen with a benzyl group45Introduce larger substituent to access additional binding regions. nih.gov

Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug discovery. nih.gov FBDD utilizes libraries of small, low-molecular-weight molecules, or "fragments," for screening against a biological target. mdpi.com These fragments typically have weak affinity but bind efficiently, making them highly valuable starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. mdpi.com

The 2-(3-fluoroazetidin-3-yl)pyridine core fits the profile of an ideal fragment. It possesses a low molecular weight, contains both hydrogen bond donors and acceptors, and has a three-dimensional structure conferred by the azetidine ring. These characteristics are consistent with the "Rule of Three," a set of guidelines used to define fragment-like properties (e.g., molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors/acceptors). nih.gov

In an FBDD campaign, the 2-(3-fluoroazetidin-3-yl)pyridine fragment could be identified through biophysical screening methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Once its binding mode is determined, typically by X-ray crystallography, medicinal chemists can use structure-guided design to "grow" the fragment by adding chemical functionality that makes additional, favorable interactions with the target protein, progressively increasing its potency. nih.gov

Integration into Compound Libraries for Screening

The versatility of the 2-(3-fluoroazetidin-3-yl)pyridine scaffold makes it an excellent building block for constructing large and diverse compound libraries for HTS campaigns.

The chemical structure of 2-(3-fluoroazetidin-3-yl)pyridine offers multiple points for diversification, which is crucial for building a comprehensive library for HTS. The pyridine ring can be substituted at various positions (3, 4, 5, and 6), and the secondary amine of the azetidine ring provides a convenient handle for introducing a wide array of chemical groups through reactions like amidation or reductive amination. nih.gov

Synthetic strategies allow for the parallel synthesis of hundreds or thousands of derivatives. nih.gov For example, a library could be created by reacting a common 2-(3-fluoroazetidin-3-yl)pyridine intermediate with a diverse set of carboxylic acids, aldehydes, or sulfonyl chlorides to generate a wide range of amides, amines, and sulfonamides, respectively. merckmillipore.comnih.gov This approach enables a broad exploration of the chemical space around the core scaffold, increasing the probability of identifying potent and selective hits against various biological targets.

Table 2: Examples of Pyridine Derivative Classes for HTS Library Inclusion This table showcases the diversity of pyridine derivatives synthesized for biological screening, as reported in various studies.

Derivative ClassSynthetic ApproachTargeted Biological ActivityReference Example
Pyrrolo[2,3-b]pyridinesMulti-step synthesis from pyridine precursorsB-RAF Kinase InhibitionCompounds targeting V600E B-RAF. nih.gov
Imidazo[1,2-a]pyridinesCondensation and coupling reactionsAntiparasitic, AnticancerSeries developed for visceral leishmaniasis and as covalent KRAS inhibitors. nih.govrsc.org
Oxazolidinone PyridinesLinear synthesis from fluoro-hydroxypyridineAntibacterialDerivatives showing activity against Gram-positive bacteria. nih.gov
Diaryl PyridinesCombinatorial approachAnticancer, PDE3 InhibitionIminopyridine and oxopyridine derivatives. researchgate.net

The combination of a 3-fluoroazetidine (B1273558) ring with a pyridine core represents a novel chemical motif that is under-represented in existing screening libraries. nih.gov The incorporation of such unique, three-dimensional scaffolds is a key strategy for discovering drugs against new and challenging targets. Four-membered heterocycles like azetidine are considered emerging design elements that can significantly alter the properties of a molecule compared to more traditional ring systems. nih.gov

The fluorine atom further enhances the novelty, providing a tool to fine-tune electronic properties and metabolic stability. researchgate.net The exploration of such novel motifs helps to expand the accessible chemical space for drug discovery, moving beyond the flat, aromatic structures that have historically dominated screening collections. This can lead to the identification of hits with entirely new modes of action or improved properties compared to existing chemical matter. nih.govresearchgate.net

Development as a Chemical Probe for Specific Biological Targets

Should a derivative of the 2-(3-fluoroazetidin-3-yl)pyridine scaffold demonstrate high potency and selectivity for a particular biological target, it could be further developed into a chemical probe. A chemical probe is a small molecule tool used to study the function of a specific protein in cells or organisms. rsc.org

The development process involves optimizing the compound to ensure it has appropriate properties for use in biological assays, such as sufficient cell permeability and stability. rsc.org It may also involve synthesizing a version of the compound that is tagged with a reporter group (e.g., a fluorescent dye or a biotin molecule) to allow for visualization or pull-down experiments. mdpi.com Such probes are invaluable for target validation, helping researchers to confirm that modulating the activity of a specific protein leads to a desired therapeutic effect before committing to a full-scale drug development program.

Utility in Mechanistic Biology Studies

At the forefront of its potential applications, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (B599025) is being investigated for its utility as a chemical probe in mechanistic biology. Chemical probes are small molecules designed to interact with specific protein targets, enabling the elucidation of their biological functions and roles in disease pathways. The distinct conformation and electronic properties conferred by the fluoroazetidinyl group can facilitate highly selective interactions with target proteins.

While specific research findings on this particular compound are not yet widely published, its structural motifs are present in molecules known to interact with various biological targets, including ion channels and enzymes. The pyridine ring is a common feature in many biologically active compounds, often serving as a key pharmacophore for binding to protein active sites. The rigid azetidine scaffold helps to orient the pyridine ring in a defined spatial arrangement, which can be crucial for achieving high-affinity binding.

The fluorine atom, with its high electronegativity and small size, can modulate the basicity of the nearby nitrogen atom in the azetidine ring and influence non-covalent interactions such as hydrogen bonds and dipole-dipole interactions with the target protein. These subtle modifications can be leveraged to fine-tune the selectivity of the compound for a specific protein or even a particular isoform, thereby minimizing off-target effects and providing a clearer understanding of the biological consequences of modulating a single target.

Contributions to Understanding Disease Pathologies at a Molecular Level

The development of selective chemical probes is instrumental in dissecting the complex molecular mechanisms that underlie various diseases. By using probes like 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride to selectively inhibit or activate a specific protein, researchers can observe the downstream effects on cellular signaling pathways and physiological responses. This approach can help to validate novel drug targets and provide a rationale for the development of new therapeutic strategies.

Given the prevalence of pyridine-containing compounds in neuropharmacology, it is plausible that derivatives of 2-(3-fluoroazetidin-3-yl)pyridine could be explored for their potential to modulate neurological targets. The ability to introduce a fluorine atom with high precision allows for the systematic investigation of structure-activity relationships, providing valuable insights into the molecular determinants of drug-target interactions.

While the body of research specifically focused on this compound is still emerging, its constituent chemical features suggest a significant potential for its use in advancing our understanding of disease at the molecular level. Future studies are anticipated to explore its interactions with a range of biological targets and to delineate its role as a valuable tool in the armamentarium of chemical biologists and medicinal chemists.

Advanced Research Techniques and Future Directions for 2 3 Fluoroazetidin 3 Yl Pyridine Dihydrochloride Research

Advanced Synthetic Methodologies

The efficient and scalable synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (B599025) and its analogs is fundamental for extensive biological evaluation. Modern synthetic strategies offer significant improvements over traditional batch processing in terms of safety, efficiency, and scale.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering enhanced control over reaction parameters and improved safety, particularly for hazardous reactions. beilstein-journals.orgalmacgroup.com The synthesis of organo-fluorine compounds, which often involves highly reactive and toxic fluorinating reagents, can greatly benefit from this approach. beilstein-journals.orgvapourtec.com

For a multi-step synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, a flow reactor setup could be designed to handle sensitive intermediates and reagents in a contained and automated fashion. durham.ac.uknih.gov This methodology allows for precise control of temperature, pressure, and residence time, which is critical for optimizing reaction yields and minimizing byproduct formation. almacgroup.com The improved safety profile is a key advantage, especially when scaling up the production of novel compounds. nih.gov

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for a Key Fluorination Step
ParameterConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by vessel surface area; potential for thermal runaways.High surface-area-to-volume ratio allows for rapid and efficient heat exchange. almacgroup.com
Safety Handling large quantities of hazardous reagents (e.g., DAST) poses significant risks. beilstein-journals.orgSmall reaction volumes in the reactor at any given time minimize risk; contained system enhances safety. vapourtec.com
Scalability Scaling up requires significant process redevelopment and larger, specialized reactors.Scale-up is achieved by extending operational time ("scaling out") or by using parallel reactors ("numbering up"). almacgroup.com
Reaction Control Difficult to maintain precise control over temperature and mixing, leading to potential side reactions.Precise control over residence time, temperature, and mixing leads to higher purity and yield. nih.gov

Creating a library of analogs based on the 2-(3-fluoroazetidin-3-yl)pyridine scaffold is essential for structure-activity relationship (SAR) studies. Novel catalytic methods, particularly those focused on C-H bond functionalization, provide a direct and efficient route for derivatization, avoiding lengthy de novo syntheses. beilstein-journals.org

The pyridine (B92270) ring is a common motif in pharmaceuticals, but its C-H bonds can be challenging to functionalize selectively. nih.govnih.gov Recent advances in transition-metal catalysis using palladium (Pd), rhodium (Rh), and iridium (Ir) have enabled the direct arylation, alkylation, and borylation of the pyridine core. beilstein-journals.orgacs.org These methods could be applied to 2-(3-fluoroazetidin-3-yl)pyridine to introduce a wide range of substituents at various positions on the pyridine ring. For example, iridium-catalyzed C-H borylation can introduce a boryl group, which serves as a versatile handle for subsequent cross-coupling reactions. beilstein-journals.org

Table 2: Potential Catalytic C-H Functionalization Strategies for the Pyridine Moiety
Catalyst SystemTarget PositionType of FunctionalizationPotential Application
Palladium (Pd) Acetate / Ligand C2 / C6Arylation, Olefination beilstein-journals.orgIntroduce aromatic or vinyl groups to probe steric and electronic interactions.
Iridium (Ir) / Boryl Pincer Ligands C2 (ortho)Borylation acs.orgCreate a versatile intermediate for further Suzuki or Sonogashira coupling.
Rhodium (Rh) / Directing Groups C2 / C4Alkylation, Arylation beilstein-journals.orgIntroduce diverse functional groups to modulate solubility and target affinity.
Iron (Fe) Salts / Grignard Reagents VariousArylation nih.govUtilize an inexpensive and abundant metal catalyst for large-scale derivatization.

Biophysical and Structural Biology Approaches

Understanding how this compound interacts with its biological target at a molecular level is crucial for rational drug design. Biophysical and structural biology techniques provide high-resolution insights into these interactions. Given the structural similarity of many pyridine-based compounds to acetylcholine (B1216132), a likely target class for this molecule is the nicotinic acetylcholine receptor (nAChR) family. nih.govscispace.com

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a ligand bound to its protein target at atomic resolution. nih.gov To study the interaction of this compound, co-crystallization with its target protein, or a soluble homolog like the acetylcholine-binding protein (AChBP), would be a primary goal. nih.govfrontiersin.org The resulting crystal structure would reveal the precise binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon binding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides information about protein-ligand interactions in solution. mdpi.com Ligand-observed NMR experiments can be used to screen for binding and determine dissociation constants (Kd). Protein-observed NMR, such as 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can identify the specific amino acid residues involved in the binding interface by monitoring chemical shift perturbations upon ligand addition. mdpi.comox.ac.uk

Table 3: Information Gained from Structural Biology Techniques
TechniqueSample StateKey Information Provided
X-ray Crystallography Crystalline SolidHigh-resolution 3D structure of the ligand-protein complex; precise binding orientation and specific atomic contacts. nih.govnih.gov
NMR Spectroscopy SolutionBinding affinity (Kd), kinetics (on/off rates), mapping of the binding site on the protein, and ligand conformation in the bound state. mdpi.com

For many targets, such as large, multi-subunit membrane proteins like nAChRs, obtaining high-quality crystals for X-ray crystallography can be a major bottleneck. nih.gov Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of such challenging targets in a near-native state. nih.gov By flash-freezing protein-ligand complexes in a thin layer of vitreous ice, cryo-EM can capture different functional states of the receptor. This could provide invaluable information on how this compound binding influences the receptor's conformational changes related to ion channel gating. nih.govresearchgate.net

Chemoinformatics and Data Analysis

Chemoinformatics provides a suite of computational tools to analyze, predict, and model the properties and activities of chemical compounds. nih.gov For this compound, these methods can guide its optimization and help in understanding its biological activity.

Initial steps would involve calculating key molecular descriptors to predict its physicochemical properties, such as lipophilicity (XLogP3), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov Molecular docking simulations could then be used to predict the binding mode of the compound within a homology model or a known structure of a potential target like an nAChR subtype. scispace.com As experimental data becomes available for a series of synthesized analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate chemical structure with biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized derivatives and prioritizing synthetic efforts. nih.gov

Table 4: Application of Chemoinformatics in Compound Research
TechniquePurposeExample Application
Molecular Descriptors Calculation Predict physicochemical properties and drug-likeness.Calculating properties for 2-(3-fluoroazetidin-3-yl)pyridine to assess its potential bioavailability. nih.gov
Molecular Docking Predict binding pose and affinity to a biological target.Docking the compound into the binding site of the α4β2 nAChR to generate binding hypotheses. scispace.com
QSAR Modeling Relate structural features to biological activity to guide lead optimization.Developing a model based on a series of pyridine derivatives to predict the activity of new designs. nih.gov

Computational Screening and Virtual Library Design

Computational screening has become an indispensable tool in modern drug discovery. For derivatives of 2-(3-fluoroazetidin-3-yl)pyridine, this approach allows for the rapid evaluation of vast chemical libraries to identify compounds with a high probability of desired biological activity. Virtual screening can be performed against a specific biological target, such as a receptor or enzyme, to predict binding affinity and mode. nih.govresearchgate.net

The process begins with the creation of a virtual library of compounds. This library can be designed by systematically modifying the core 2-(3-fluoroazetidin-3-yl)pyridine structure. For instance, different substituents could be virtually added to the pyridine ring or the azetidine (B1206935) nitrogen. An example of a virtual library design strategy is outlined below:

Scaffold CoreR1 Substitutions (Pyridine Ring)R2 Substitutions (Azetidine Nitrogen)Library Size
2-(3-fluoroazetidin-3-yl)pyridine-H, -CH3, -Cl, -OCH3, -CN-H, -Methyl, -Ethyl, -Cyclopropyl20
2-(3-fluoroazetidin-3-yl)pyridine-F, -Br, -CF3, -NH2-Isopropyl, -tert-Butyl16

These virtual compounds are then docked into the active site of a target protein to calculate their binding energy and analyze key interactions. nih.gov This process filters out molecules with poor predicted affinity, allowing medicinal chemists to focus on synthesizing only the most promising candidates. nih.gov

Machine Learning Applications in SAR Prediction

Machine learning (ML) is further revolutionizing the field by enabling the development of predictive models for Structure-Activity Relationships (SAR). researchgate.net By training algorithms on existing datasets of compounds and their associated biological activities, ML models can learn the complex relationships between a molecule's features and its efficacy or other properties. nih.gov

For the 2-(3-fluoroazetidin-3-yl)pyridine series, an ML model could be trained to predict activity based on descriptors such as:

Physicochemical properties: Molecular weight, logP, polar surface area.

Topological descriptors: Molecular connectivity indices.

Quantum chemical descriptors: HOMO/LUMO energies.

These models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of new compounds with improved potency and selectivity. researchgate.net The output can help identify which molecular features are most influential, providing insights that might not be immediately obvious from traditional SAR analysis. researchgate.net

Expanding the Chemical Space of Fluoroazetidine-Pyridine Hybrid Molecules

Beyond computational methods, the future of this chemical series lies in the innovative design and synthesis of new molecular architectures that expand upon the foundational fluoroazetidine-pyridine hybrid structure.

Design of Next-Generation Scaffolds

The development of next-generation scaffolds involves modifying the core structure to enhance biological activity, improve pharmacokinetic properties, or explore new intellectual property space. For the fluoroazetidine-pyridine series, this could involve creating hybrid designs that integrate additional pharmacophoric elements. researchgate.net The pyridine scaffold is of particular interest due to its presence in numerous therapeutic agents and its ability to improve water solubility. nih.gov

Strategies for next-generation scaffold design include:

Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyridazine) to modulate electronic properties and target interactions.

Scaffold Hopping: Maintaining the key binding elements of the fluoroazetidine moiety while changing the core structure to which it is attached.

Conformational Constraint: Introducing rigidity into the molecule to lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.

An example of a design strategy for next-generation scaffolds is presented below:

Base ScaffoldModification StrategyResulting Scaffold ClassPotential Advantage
Fluoroazetidine-PyridineBioisosteric Replacement of PyridineFluoroazetidine-PyrimidineAltered H-bonding capacity, metabolic stability
Fluoroazetidine-PyridineRing FusionFused Fluoroazetidine-IndolizineIncreased rigidity, novel IP

Exploration of Spirocyclic and Fused-Ring Analogs

A particularly promising direction is the exploration of spirocyclic and fused-ring analogs. Spirocyclic structures, where two rings share a single atom, can introduce valuable three-dimensionality into a molecule. enamine.net This increased spatial complexity can lead to enhanced binding affinity and selectivity for the biological target. Furthermore, spirocyclic azetidines are often less susceptible to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile. enamine.net

Fused-ring systems, where two rings share two atoms, offer another way to impart conformational rigidity. By fusing a ring to the pyridine or azetidine moiety of the parent compound, chemists can create novel, planar, or multi-planar structures with distinct pharmacological profiles.

These advanced strategies, combining predictive computational power with innovative synthetic chemistry, will drive the evolution of the 2-(3-fluoroazetidin-3-yl)pyridine class of molecules, paving the way for the discovery of new and improved therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride to improve yield and purity?

  • Methodological Answer : Optimization requires a combination of computational and experimental approaches.
  • Computational Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, identifying energy barriers and stable configurations .
  • Design of Experiments (DoE) : Apply statistical methods to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables .
  • Purification : Employ techniques like recrystallization in polar aprotic solvents or preparative HPLC with ion-pairing agents to isolate the dihydrochloride salt. Monitor purity via LC-MS and ¹⁹F NMR .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles .
  • Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal services for halogenated organic compounds to prevent environmental contamination .
  • Emergency Response : Maintain spill kits with absorbent materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate before disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions and salt formation. For example, the ¹⁹F NMR signal at ~-180 ppm confirms the fluoroazetidine moiety .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and ion chromatography validate molecular weight and chloride counterion stoichiometry .
  • Stability Testing : Perform accelerated degradation studies under varying pH and temperature conditions, analyzed via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for fluorinated azetidine derivatives?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-F bond cleavage vs. ring-opening) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reactions. For example, detect transient aziridinium ions in SN2 mechanisms .
  • Computational Validation : Cross-reference experimental data with ab initio molecular dynamics simulations to reconcile discrepancies in proposed mechanisms .

Q. What strategies are recommended for studying the biological interactions of this compound with protein targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinase enzymes). Validate with mutagenesis studies targeting predicted binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions. Pair with surface plasmon resonance (SPR) for kinetic analysis .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to assess pharmacokinetic liabilities .

Q. How should researchers address data contradictions in environmental impact assessments of fluorinated heterocycles?

  • Methodological Answer :
  • Comparative Analysis : Use life cycle assessment (LCA) tools to compare the compound’s environmental footprint (e.g., persistence, bioaccumulation) against non-fluorinated analogs .
  • Ecotoxicology Studies : Conduct tiered testing—begin with Daphnia magna acute toxicity assays, then proceed to chronic exposure models in zebrafish .
  • Data Triangulation : Integrate computational predictions (e.g., EPI Suite), lab data, and field studies to resolve discrepancies in biodegradation rates .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design in batch reactors, ensuring homogeneity in exothermic reactions .
  • Heat Transfer : Implement jacketed reactors with temperature-controlled loops to manage heat generated during azetidine ring formation .
  • Process Analytical Technology (PAT) : Integrate inline sensors (e.g., pH, Raman probes) for real-time monitoring of reaction progression and salt precipitation .

Data Management & Validation

Q. How can chemical software enhance reproducibility in studies involving this compound?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to standardize data entry, ensuring metadata (e.g., solvent lot numbers, instrument calibration) is captured .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions for novel derivatives, reducing trial-and-error experimentation .
  • Blockchain for Data Integrity : Implement decentralized ledgers to timestamp and encrypt raw data, preventing tampering in multi-institutional collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.